(2Z)-2-hydroxyiminochromene-3-carboxamide
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Overview
Description
"(2Z)-2-hydroxyiminochromene-3-carboxamide" belongs to a class of organic compounds known for their diverse biological activities and potential pharmaceutical applications. These compounds are synthesized through various chemical reactions involving specific reactants and conditions to achieve the desired chemical structure.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, starting from basic chemical building blocks. For example, the synthesis of 3-hydroxyimino-1-isoindolinones, which share structural similarities with "(2Z)-2-hydroxyiminochromene-3-carboxamide," is achieved via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization processes, demonstrating the complexity and efficiency of modern synthetic methods (Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like "(2Z)-2-hydroxyiminochromene-3-carboxamide" is characterized by advanced analytical techniques, including NMR and X-ray crystallography. These techniques allow for the detailed understanding of molecular configurations, bond lengths, angles, and stereochemistry, essential for elucidating the compound's chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds with the hydroxyimino group and chromene core are influenced by the functional groups' reactivity. For example, reactions of 3-substituted chromones with hydroxylamine have been reinvestigated, leading to unexpected synthesis pathways and products, highlighting the complexity of chemical reactivity and the potential for novel compound discovery (Sosnovskikh et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, can significantly influence their application in pharmaceutical formulations. These properties are determined through empirical studies and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under different conditions, are crucial for understanding the compound's behavior in chemical reactions and potential biological applications. Detailed studies on the chemical properties help in optimizing synthesis routes and predicting interactions with biological molecules.
References
Scientific Research Applications
Anticancer Research
Compounds related to "(2Z)-2-hydroxyiminochromene-3-carboxamide" have been investigated for their potential anticancer properties. For instance, ruthenium(II) complexes incorporating related ligands have shown promising results in anticancer research. These complexes exhibit antiproliferative activity through mechanisms other than direct DNA interaction, with specific targeting of mitochondria, and induce apoptosis in cancer cells (Pierroz et al., 2012).
Corrosion Inhibition
Carboxamide derivatives, similar in function to "(2Z)-2-hydroxyiminochromene-3-carboxamide," have been evaluated as corrosion inhibitors for steel protection in acidic environments. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, indicating potential industrial applications in corrosion protection (Erami et al., 2019).
Antiviral Activity
Another area of application is in the development of antiviral agents. Certain carboxamide derivatives have been found to be effective against a range of herpesviruses, acting as polymerase inhibitors without affecting human DNA polymerases. This specificity suggests potential use in treating diseases caused by herpesviruses (Oien et al., 2002).
Photocatalytic Applications
Research into photocatalytic materials for water decontamination has explored the use of compounds with related functional groups. These materials can induce oxidation processes under visible light, highlighting potential environmental applications in water treatment and purification (Bessekhouad et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-hydroxyiminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)7-5-6-3-1-2-4-8(6)15-10(7)12-14/h1-5,14H,(H2,11,13)/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBXYGAKWAHOFH-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/O)/O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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